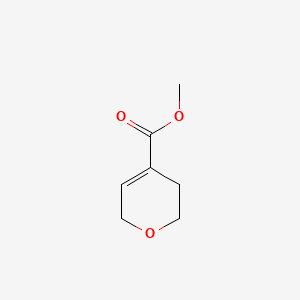

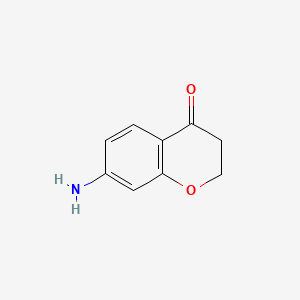

7-Amino-2,3-dihydro-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Applications

7-Aminochroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It has been associated with diverse biological activities such as:

- Anticancer : It has shown potential in cancer treatment .

- Antidiabetic : It has been studied for its antidiabetic properties .

- Antioxidant : It has demonstrated antioxidant capabilities .

- Antimicrobial and Antifungal : It has been used in the treatment of microbial and fungal infections .

- Anti-inflammatory : It has shown anti-inflammatory properties .

- Anticoagulant : It has been studied for its anticoagulant properties .

Cosmetic Applications

7-Aminochroman-4-one derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair . They have also been used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .

Research and Development

7-Aminochroman-4-one acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Simulation Visualizations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations with 7-Aminochroman-4-one .

Mechanism of Action

Biochemical Pathways

Chroman-4-one, a related compound, is known to be involved in a wide range of pharmacological activities . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties suggest that 7-Aminochroman-4-one could have good bioavailability.

Result of Action

It is known that chroman-4-one derivatives exhibit a variety of biological activities, such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Aminochroman-4-one. For instance, oxidative stress, caused by an imbalance of oxidative-antioxidant processes due to various environmental and endogenous factors, can affect the activity of chroman-4-one derivatives . .

properties

IUPAC Name |

7-amino-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUVVHKCJKLREB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)

![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)